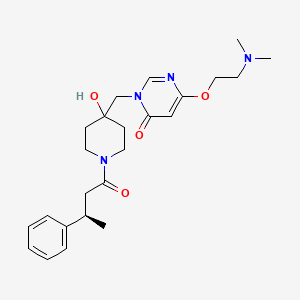
1-Bromo-3,5-dineopentylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3,5-dineopentylbenzene is an organic compound characterized by a benzene ring substituted with a bromine atom and two neopentyl groups at the 3 and 5 positions
Vorbereitungsmethoden
The synthesis of 1-Bromo-3,5-dineopentylbenzene typically involves the bromination of 3,5-dineopentylbenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum bromide (AlBr3), under controlled conditions to ensure selective bromination at the desired position. The reaction is usually performed in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) to facilitate the process.
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Bromo-3,5-dineopentylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium methoxide (NaOCH3). The major products formed depend on the nucleophile used.
Oxidation Reactions: The neopentyl groups can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3,5-dineopentylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of steric and electronic effects in various chemical reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors due to its bulky neopentyl groups.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Bromo-3,5-dineopentylbenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine is attached. The neopentyl groups provide steric hindrance, influencing the reaction rate and selectivity.
In biological systems, the compound’s bulky neopentyl groups can interact with enzyme active sites, potentially inhibiting enzyme activity by blocking substrate access or altering the enzyme’s conformation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Bromo-3,5-dineopentylbenzene include:
1-Bromo-3,5-dimethylbenzene: This compound has methyl groups instead of neopentyl groups, resulting in different steric and electronic properties.
1-Bromo-3,5-diethylbenzene: The ethyl groups provide less steric hindrance compared to neopentyl groups, affecting the compound’s reactivity and applications.
1-Bromo-3,5-dinitrobenzene: The presence of nitro groups significantly alters the compound’s electronic properties, making it more reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its bulky neopentyl groups, which provide significant steric hindrance and influence the compound’s reactivity and interactions in various applications.
Eigenschaften
Molekularformel |
C16H25Br |
|---|---|
Molekulargewicht |
297.27 g/mol |
IUPAC-Name |
1-bromo-3,5-bis(2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C16H25Br/c1-15(2,3)10-12-7-13(9-14(17)8-12)11-16(4,5)6/h7-9H,10-11H2,1-6H3 |
InChI-Schlüssel |
YWOAYDOBXQPHAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1=CC(=CC(=C1)Br)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


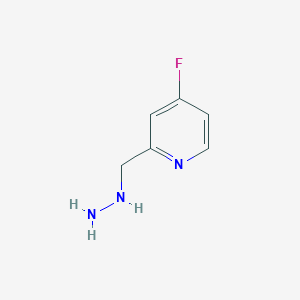

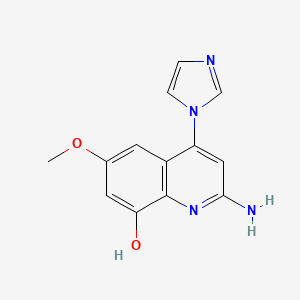


![6,7-Dibromo-2-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15223263.png)
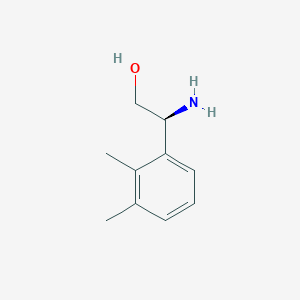
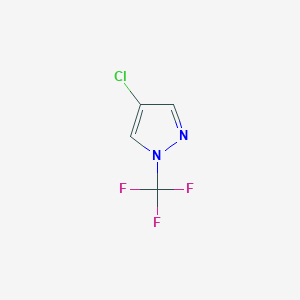
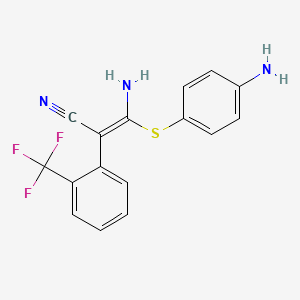
![5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15223285.png)

